2-(Difluoromethoxy)naphthalene-4-carboxylic acid
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Overview
Description
2-(Difluoromethoxy)naphthalene-4-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a difluoromethoxy group attached to the naphthalene ring, which significantly influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)naphthalene-4-carboxylic acid typically involves the introduction of the difluoromethoxy group onto the naphthalene ring followed by carboxylation. One common method involves the reaction of 2-naphthol with difluoromethyl ether in the presence of a base to form 2-(difluoromethoxy)naphthalene. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)naphthalene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenemethanol or naphthaldehyde derivatives .
Scientific Research Applications
2-(Difluoromethoxy)naphthalene-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)naphthalene-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The carboxylic acid group may also play a role in the compound’s solubility and bioavailability, influencing its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)naphthalene-6-carboxylic acid
- 3-(Difluoromethoxy)naphthalene-2-carboxylic acid
- 2-Naphthoic acid
Uniqueness
2-(Difluoromethoxy)naphthalene-4-carboxylic acid is unique due to the specific positioning of the difluoromethoxy group and the carboxylic acid group on the naphthalene ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the difluoromethoxy group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C12H8F2O3 |
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Molecular Weight |
238.19 g/mol |
IUPAC Name |
3-(difluoromethoxy)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H8F2O3/c13-12(14)17-8-5-7-3-1-2-4-9(7)10(6-8)11(15)16/h1-6,12H,(H,15,16) |
InChI Key |
ABLAHYRIUHQJEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)OC(F)F |
Origin of Product |
United States |
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